![molecular formula C15H20N2O3S B2658026 N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide CAS No. 2411277-18-2](/img/structure/B2658026.png)
N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide, commonly known as PSB-0739, is a small molecule inhibitor that has shown promising results in various scientific research applications. PSB-0739 belongs to the class of sulfonamide inhibitors and has a unique mechanism of action that makes it a potential candidate for drug development.
Mechanism of Action
PSB-0739 exerts its effects by binding to a specific site on the enzyme and inhibiting its activity. This leads to a decrease in the production of certain proteins that are required for the survival and growth of cancer cells. PSB-0739 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
PSB-0739 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, PSB-0739 has also been shown to have anti-inflammatory effects. PSB-0739 has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the major advantages of using PSB-0739 in lab experiments is its specificity. PSB-0739 binds to a specific site on the enzyme, which makes it a highly selective inhibitor. This allows researchers to study the effects of inhibiting a specific enzyme without affecting other enzymes in the cell. However, one of the limitations of using PSB-0739 is its solubility. PSB-0739 has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of PSB-0739. One potential direction is the development of PSB-0739 analogs that have improved solubility and bioavailability. Another potential direction is the study of PSB-0739 in combination with other drugs to enhance its anti-cancer effects. Additionally, further studies are needed to fully understand the mechanism of action of PSB-0739 and its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of PSB-0739 involves a multi-step process that includes the reaction of 2-(propan-2-ylsulfamoylmethyl)phenylboronic acid with 2-bromo-1-butyne in the presence of a palladium catalyst. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
PSB-0739 has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of PSB-0739 is in the treatment of cancer. PSB-0739 has been shown to inhibit the growth of cancer cells by targeting specific enzymes that are involved in the regulation of cell growth and survival.
properties
IUPAC Name |
N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-4-7-15(18)16-10-13-8-5-6-9-14(13)11-21(19,20)17-12(2)3/h5-6,8-9,12,17H,10-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLDREXBLLVBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=CC=C1CS(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

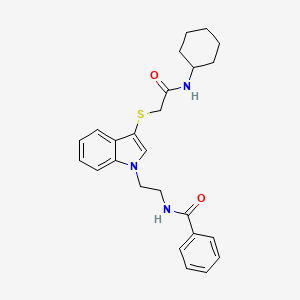
![2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2657949.png)
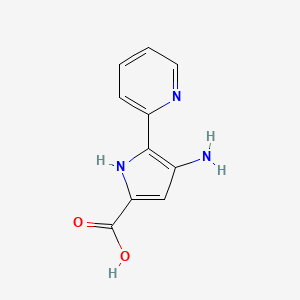
![3-(2-Bromophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2657951.png)
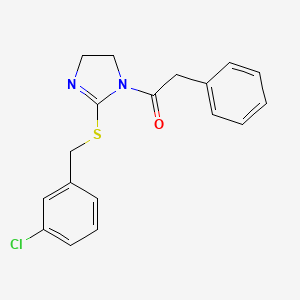
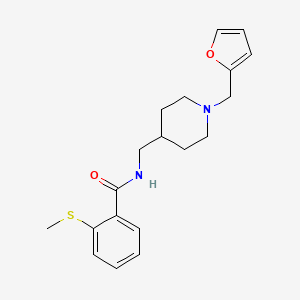
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2657954.png)
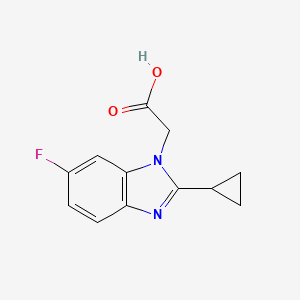
![N,N'-((3aR,4S,7R,7aS)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657956.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2657958.png)

![6,6-Dimethyl-2-(2-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2657961.png)
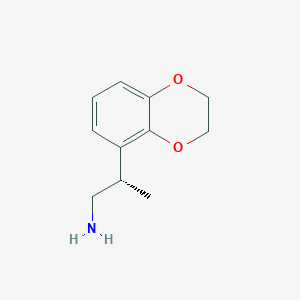
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2657965.png)